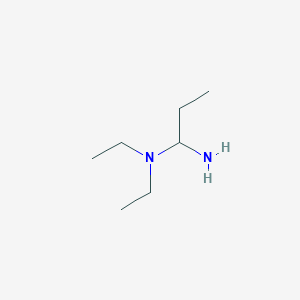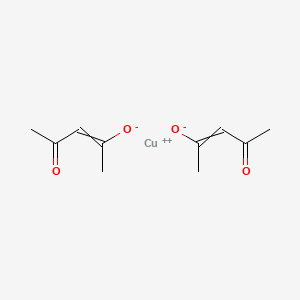![molecular formula C46H50O4P2Pd2 B8057576 trans-Di(micro-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)](/img/structure/B8057576.png)
trans-Di(micro-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)
Vue d'ensemble
Description
Trans-Di(micro-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II) is a useful research compound. Its molecular formula is C46H50O4P2Pd2 and its molecular weight is 941.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-Di(micro-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-Di(micro-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalyst in Cycloisomerisation Reactions : The compound is used as a catalyst in spiroannulations of dienes with chiral auxiliaries, as demonstrated in the cyclisation reactions of dienes with (2R)-2,5-dihydro-2-isopropyl-3,6-dimethoxypyrazine (Møller & Undheim, 2003).
Formation of Trinuclear Species in Metallation Reactions : This compound plays a role in the formation of trinuclear species in the reaction of cis or trans di(μ-chloro)bis{[2-(dimethylamino)phenyl]methyl}dipalladium with silver acetate (Pfeffer, Wehman, & Koten, 1985).
In Cyclometallated Compounds : It is involved in the formation of tetranuclear, acetate-bridged cyclopalladated molecular boxes, as indicated in the study of cyclopalladated ligands (O'Keefe & Steel, 2000).
Synthesis of 2,6,9-Trisubstituted Purine Libraries : Used as a catalyst in Sonogashira coupling reactions for constructing purine libraries, illustrating its role in organic syntheses (Brun, Legraverend, & Grierson, 2001).
Organic Reactions Catalyzed by Palladium Complexes : It has been involved in the study of reactions between di-μ-chloro-bis(N,N-dialkylbenzylamine-2-C,N)dipalladium(II) complexes and acyl chlorides, highlighting its utility in synthetic nitrogen heterocyclic chemistry (Clark, Dyke, Dyke, & Perry, 1983).
Synthesis of Cyclopalladated Complexes : Used in the preparation of six-membered cyclopalladated complexes of 2-benzylbenzothiazole, contributing to the field of inorganic and coordination chemistry (Fuchita et al., 1995).
Propriétés
IUPAC Name |
acetic acid;(2-methanidylphenyl)-bis(2-methylphenyl)phosphanium;palladium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H20P.2C2H4O2.2Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;2*1-2(3)4;;/h2*4-15H,1H2,2-3H3;2*1H3,(H,3,4);;/q2*-1;;;;/p+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGJFGJEXBXEDJ-UHFFFAOYSA-P | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[PH+](C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC1=CC=CC=C1[PH+](C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC(=O)O.CC(=O)O.[Pd].[Pd] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H50O4P2Pd2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
941.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


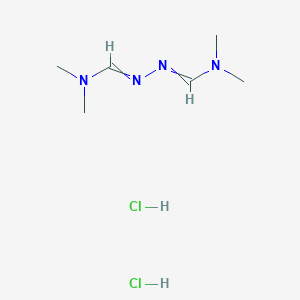
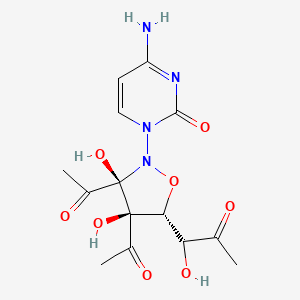
![2H-Indol-2-one, 6-bromo-3-[6-bromo-1,2-dihydro-1-(2-octyldodecyl)-2-oxo-3H-indol-3-ylidene]-1,3-dihydro-1-(2-octyldodecyl)-](/img/structure/B8057500.png)

![ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate](/img/structure/B8057508.png)
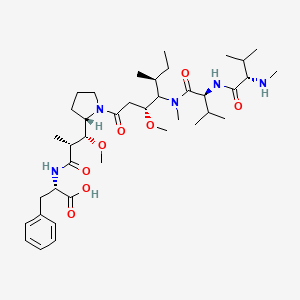
![N'-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B8057517.png)


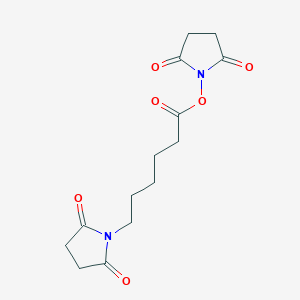
![Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B8057564.png)
